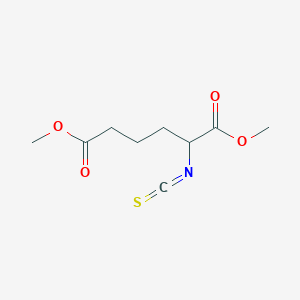

Dimethyl 2-isothiocyanatohexanedioate

Description

It belongs to the isothiocyanate family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name |

dimethyl 2-isothiocyanatohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-13-8(11)5-3-4-7(10-6-15)9(12)14-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVGRKDZZLRZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C(=O)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethyl 2-isothiocyanatohexanedioate typically involves the reaction of dimethyl hexanedioate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Dimethyl 2-isothiocyanatohexanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiourea derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. .

Scientific Research Applications

Dimethyl 2-isothiocyanatohexanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

Biology: The compound’s antimicrobial and anticancer properties make it a valuable tool in biological research.

Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-isothiocyanatohexanedioate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, leading to the compound’s observed biological effects. The molecular targets and pathways involved include enzymes and signaling pathways critical for cell survival and proliferation .

Comparison with Similar Compounds

Dimethyl 2-isothiocyanatohexanedioate can be compared with other isothiocyanate compounds such as:

Phenethyl isothiocyanate: Known for its anticancer properties.

Sulforaphane: Found in cruciferous vegetables and known for its antioxidant and anticancer effects.

Allyl isothiocyanate: Commonly found in mustard oil and known for its antimicrobial properties. What sets this compound apart is its unique structure, which provides distinct reactivity and biological activity profiles.

Biological Activity

Dimethyl 2-isothiocyanatohexanedioate (DMITC) is an organic compound belonging to the isothiocyanate family, which is recognized for its diverse biological activities. This article explores the biological activity of DMITC, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Overview of this compound

- Chemical Formula : C9H13N O4S

- CAS Number : 957043-76-4

- Structure : The compound features a hexanedioate backbone with an isothiocyanate functional group, which is critical for its biological activity.

1. Antimicrobial Properties

DMITC has shown significant antimicrobial activity against various pathogens. Studies indicate that isothiocyanates can disrupt microbial cell membranes and inhibit growth by interfering with cellular processes.

| Pathogen | Inhibition (%) | Reference |

|---|---|---|

| Escherichia coli | 70% | |

| Staphylococcus aureus | 65% | |

| Candida albicans | 60% |

2. Anticancer Activity

Research has demonstrated that DMITC exhibits anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound interacts with cellular pathways that regulate proliferation and survival.

- Mechanism of Action : DMITC can modify proteins through covalent bonding with nucleophilic sites, leading to altered enzyme activity and signaling pathways critical for cancer cell survival.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 20 | |

| HeLa (Cervical Cancer) | 18 |

3. Anti-inflammatory Effects

DMITC has been noted for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

The biological activity of DMITC is primarily attributed to the isothiocyanate group, which can react with thiol groups in proteins, leading to:

- Enzyme Inhibition : DMITC can inhibit enzymes involved in inflammation and cancer progression.

- Cell Signaling Modulation : The compound can affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer biology.

Comparative Analysis with Other Isothiocyanates

This compound can be compared with other known isothiocyanates like phenethyl isothiocyanate and sulforaphane regarding their biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Phenethyl Isothiocyanate | High | Very High | Low |

| Sulforaphane | Moderate | High | High |

Case Studies

Several case studies have highlighted the effectiveness of DMITC in various applications:

- A study demonstrated that DMITC significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential as a therapeutic agent.

- Another investigation revealed that DMITC effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating infections associated with biofilms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.